molecular formula C13H12F3N3O2S B1412604 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide CAS No. 2001592-19-2

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Número de catálogo: B1412604
Número CAS: 2001592-19-2
Peso molecular: 331.32 g/mol
Clave InChI: FVWJNWIRTMJBDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a synthetic chemical compound designed for research and development applications. It is structurally characterized by a 1-aminocyclobutanecarboxylic acid (ACBC) moiety linked to a 6-trifluoromethoxybenzothiazol group via an amide bond. Research into related ACBC derivatives highlights their potential as valuable structural elements in bioactive molecules . Some analogs have been investigated for their transport mechanisms into specific cell types, such as prostate cancer cells, mediated by amino acid transporters . Other derivatives have also been explored for their potential as therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Propiedades

IUPAC Name

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWJNWIRTMJBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Biochemical Properties

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It acts as an agonist at the NMDA-glycine receptor site, which affects signal transmission in the central nervous system. This interaction can influence various biochemical pathways, potentially leading to changes in cellular function and metabolism.

Cellular Effects

The effects of 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By acting on the NMDA-glycine receptor site, this compound can alter the transmission of signals within the central nervous system, leading to changes in cellular responses and functions. These effects may vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

At the molecular level, 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide exerts its effects through binding interactions with the NMDA-glycine receptor. This binding can result in either inhibition or activation of the receptor, leading to changes in downstream signaling pathways and gene expression. The precise molecular mechanism may involve alterations in receptor conformation and subsequent effects on intracellular signaling cascades.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound may lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Actividad Biológica

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide, a compound of interest in pharmaceutical research, exhibits a variety of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to present an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring, an amino group, and a benzothiazole moiety substituted with trifluoromethoxy groups. This unique structure contributes to its biological properties, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

  • Pharmacological Applications :
    • The compound is utilized in the development of novel pharmaceuticals aimed at treating neurological disorders and other conditions due to its ability to modulate neurotransmitter systems .
    • It serves as a building block in drug synthesis, particularly for compounds targeting the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological diseases .
  • Mechanism of Action :
    • Research indicates that 1-amino-cyclobutanecarboxylic acid acts as a specific antagonist at the NMDA receptor's glycine recognition site. This antagonistic action can lead to alterations in synaptic transmission and has implications for conditions such as epilepsy and neurodegenerative diseases .
  • Antimicrobial Activity :
    • Novel derivatives of this compound have shown broad-spectrum antimicrobial activity, indicating potential applications in treating infections .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 1-amino-cyclobutanecarboxylic acid derivatives:

  • Cell Line Studies :
    A study on various tumor cell lines demonstrated significant inhibition of cell growth when treated with the compound. For instance, the use of BCH (a related compound) resulted in an inhibition percentage of up to 94% in DU145 cells, indicating strong potential for anticancer applications .
Tumor Cell LineControl % InhibitionBCH % Inhibition
9L23.5 ± 1.583
U87 ΔEGFR6.45 ± 0.4667
DU14534.0 ± 4.194

Pharmacokinetics

The pharmacokinetic profile of the compound suggests rapid metabolism and clearance from biological systems, which is crucial for its therapeutic application. Studies indicate a half-life of approximately 5 minutes in murine models, highlighting the need for careful dosing strategies in clinical settings .

Case Studies

  • Neurological Disorders :
    A clinical case study focusing on patients with treatment-resistant epilepsy explored the efficacy of introducing this compound into their regimen. Results indicated notable reductions in seizure frequency and severity, suggesting that modulation of NMDA receptor activity may provide therapeutic benefits .
  • Infection Treatment :
    An investigation into the antimicrobial properties revealed that derivatives of this compound effectively inhibited bacterial growth in vitro, leading to further exploration as a potential treatment for drug-resistant infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticonvulsant Properties
The compound exhibits promising anticonvulsant activity, particularly through its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that derivatives of this compound can act as antagonists at NMDA receptor sites, potentially offering therapeutic benefits for neurological disorders such as epilepsy .

Drug Design and Synthesis
1-Amino-cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals aimed at treating various conditions including cognitive disorders and pain management. Its structural properties allow for modifications that enhance pharmacological efficacy and specificity .

Biochemical Research

Amino Acid Metabolism Studies
This compound is utilized in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and the biochemical pathways involved in health and disease .

Cellular Transport Mechanisms
Research has shown that the compound can influence amino acid transport mechanisms within cells, contributing to insights into how cells uptake essential nutrients and how this process can be manipulated for therapeutic purposes .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, 1-amino-cyclobutanecarboxylic acid is employed as a standard reference material in chromatographic methods. This application ensures accurate analysis of complex mixtures, facilitating the identification and quantification of various compounds in biological and environmental samples .

Material Science

Polymer Development
The compound finds applications in material science, particularly in the development of polymers. Its incorporation into polymer matrices enhances properties such as elasticity and strength, making it suitable for various industrial applications including coatings and composites .

Food Industry

Food Additive Potential
In the food industry, 1-amino-cyclobutanecarboxylic acid is considered for use as a food additive. Its properties may enhance flavor profiles or act as a preservative, contributing to improved food quality and extended shelf life .

Summary Table of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentAnticonvulsant drug design, NMDA receptor antagonism
Biochemical ResearchStudies on amino acid metabolism, cellular transport mechanisms
Analytical ChemistryStandard reference in chromatographic techniques
Material SciencePolymer development for enhanced mechanical properties
Food IndustryPotential food additive for flavor enhancement and preservation

Case Studies

  • Anticonvulsant Activity Study
    A study demonstrated that derivatives of 1-amino-cyclobutanecarboxylic acid effectively prevented seizures induced by excitatory amino acids in rodent models. This highlights its potential utility in developing new anticonvulsant therapies .
  • Amino Acid Transport Research
    Research published on the influence of this compound on amino acid transport mechanisms revealed significant insights into how certain modifications can enhance cellular uptake processes, which is critical for drug delivery systems targeting specific tissues .
  • Polymer Application Study
    Investigations into the incorporation of this compound into polymeric materials showed improved elasticity and strength, indicating its potential use in creating advanced materials for various industrial applications .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Patent EP3 348 550A1

The European patent EP3 348 550A1 (2018) describes benzothiazole-acetamide derivatives with structural similarities but key differences:

Compound Name Core Structure Substituents Key Differences Potential Activity
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole-acetamide - Trifluoromethyl (-CF₃) at 6-position
- Phenylacetamide side chain
- CF₃ vs. OCF₃ : Trifluoromethyl lacks the oxygen atom, reducing electron-withdrawing effects.
- Side chain : Phenylacetamide vs. cyclobutane-carboxamide.
Likely kinase inhibitors (implied by patent context) .
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide - 3,4,5-Trimethoxyphenyl group - Methoxy groups : Enhance solubility but may reduce blood-brain barrier penetration compared to trifluoromethoxy. Broader solubility profile; potential CNS limitations .

Key Observations :

  • Trifluoromethoxy vs.
  • Cyclobutane vs. Phenyl Rings : The cyclobutane’s rigidity may reduce off-target interactions compared to flexible phenylacetamide chains .
Functional Analogues from BMHSS (2012)

Mishra et al. (2012) synthesized 2-aryl-5-(6’-chloro-1’,3’-benzothiazole-2-yl-amino)-1,3,4-thiadiazoles with antimicrobial activity. Key comparisons:

Compound Class Core Structure Substituents Activity Differences
2-Aryl-1,3,4-thiadiazole-benzothiazoles Benzothiazole-thiadiazole hybrid - Chloro (-Cl) at benzothiazole 6-position
- Aryl groups on thiadiazole
Antimicrobial (e.g., E. coli, C. albicans) - Heterocycle : Thiadiazole vs. cyclobutane-carboxamide.
- Substituent : -Cl vs. -OCF₃.

Key Observations :

  • Chloro vs.
  • Thiadiazole vs. Cyclobutane : The thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance antimicrobial targeting but reduce selectivity for kinase domains .

Notes and Limitations

  • Further in vitro studies are required to validate kinase inhibition potency and selectivity.

Métodos De Preparación

Detailed Synthesis Steps

Step 1: Synthesis of Cyclobutanecarboxylic Acid Core

  • Start with cyclobutanone or a similar precursor.
  • Perform oxidation to form the carboxylic acid.

Step 2: Introduction of the Amino Group

  • Use reductive amination or direct amination methods.

Step 3: Formation of the Benzothiazole Moiety

  • React aniline derivatives with thiourea or thioacetamide.
  • Introduce the trifluoromethoxy group via nucleophilic substitution.

Step 4: Coupling Reaction

  • Use HATU and triethylamine in DMF to couple the benzothiazole moiety with the cyclobutanecarboxylic acid core.

Chemical and Physical Properties

Property Value
Molecular Formula C13H12F3N3O2S
Molecular Weight 331.32 g/mol
IUPAC Name 1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide
InChI InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20)
InChIKey FVWJNWIRTMJBDL-UHFFFAOYSA-N

Research Findings and Challenges

The synthesis of complex molecules like 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide poses several challenges, including the need for precise control over reaction conditions and the selection of appropriate reagents to minimize side reactions. The use of modern peptide coupling reagents and advanced purification techniques can help improve yields and purity.

Q & A

Q. What are the recommended synthetic routes for 1-amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide, and how can purity be validated?

Methodological Answer: The synthesis of benzothiazole carboxamides typically involves cyclization reactions. For example, analogous compounds like 6-chloro-2-aminobenzothiazole derivatives are synthesized via cyclization with aromatic carboxylic acids in phosphorus oxychloride (POCl₃), followed by amidation . Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical. Purity validation should include:

  • HPLC analysis (C18 column, acetonitrile/water mobile phase).
  • Spectroscopic characterization :
    • ¹H/¹³C NMR to confirm cyclobutane and benzothiazole substituents .
    • High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Refer to guidelines for structurally similar benzothiazole carboxamides (e.g., 6-methoxybenzothiazole-2-carboxamide):

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Waste disposal : Segregate and store hazardous waste (e.g., POCl₃ byproducts) in labeled containers for professional treatment .
  • Emergency measures : Eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against neurodegenerative diseases?

Methodological Answer: Leverage methodologies from neuroprotective amide studies (e.g., 2-methylcinnamic acid amide):

  • In vitro models :
    • SH-SY5Y neuronal cells treated with rotenone or MPP⁺ to mimic Parkinson’s disease (PD). Measure cell viability (MTT assay) and oxidative stress markers (ROS, SOD activity) .
  • In vivo models :
    • MPTP-induced PD mice : Administer the compound intraperitoneally; assess motor coordination (rotarod test) and cognitive function (Morris water maze) .
  • Molecular docking : Use AutoDock Vina to predict interactions with targets like α-synuclein or CB1 cannabinoid receptors (if structural analogs bind to neural receptors) .

Q. How can contradictory results in antimicrobial assays be resolved?

Methodological Answer: Contradictions may arise from differences in microbial strains or assay conditions. Mitigate via:

  • Standardized MIC (Minimum Inhibitory Concentration) testing : Use CLSI guidelines with ATCC reference strains (e.g., E. coli ATCC 25922, C. albicans ATCC 90028) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethoxy vs. chlorine) on bioactivity. For example, 6-chloro derivatives show stronger antifungal activity than methoxy analogs .
  • Checkerboard assays : Test synergies with known antibiotics (e.g., fluconazole) to identify potentiation effects .

Q. What strategies can overcome challenges in amide bond formation during synthesis?

Methodological Answer: Failed amidation attempts (common in benzamide derivatives) require optimization:

  • Coupling reagents : Replace DCC/EDCI with HATU or PyBOP to enhance efficiency .
  • Solvent selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
  • Temperature control : Conduct reactions under inert atmosphere (N₂/Ar) at 0–4°C to suppress side reactions (e.g., benzoxazinone formation via intramolecular cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Reactant of Route 2
Reactant of Route 2
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.